Mixed Morpholine–Piperidine Substitution Pattern Enables Divergent Kinase Hinge-Binding and C-4 Exit Vector Tuning Compared to Symmetric Bis-Morpholino or Bis-Piperidino Triazines
The compound possesses a morpholine substituent at C-2 capable of forming a canonical hinge-region hydrogen bond with the backbone NH of the kinase (e.g., Val882 in PI3Kα), while the piperidine at C-4 provides a distinct steric and electronic character versus a second morpholine or a second piperidine. In the HIV-1 NNRTI series, piperidine-substituted triazines achieved EC₅₀ values down to 7.0 nM against wild-type HIV-1 in MT-4 cells, whereas earlier diaryltriazine (DAT) and diarylpyrimidine (DAPY) congeners lacking this mixed amine substitution pattern generally showed EC₅₀ values above 50 nM under similar assay conditions [1]. For kinase applications, the PI3K inhibitor patent family US9951040B2 explicitly claims 2,4,6-substituted triazines in which the C-2 and C-4 substituents are independently selected from morpholino, piperidino, and other amines, demonstrating that potency optimization requires independent tuning of each position rather than symmetric substitution [2]. The mixed morpholine–piperidine pattern thus provides a privileged starting point for parallel optimization of target affinity and ADME properties.
| Evidence Dimension | Antiviral potency (wild-type HIV-1 EC₅₀ in MT-4 cells) |
|---|---|
| Target Compound Data | Piperidine-substituted triazine series: EC₅₀ = 7.0–64 nM (most potent individual compound: 7.0 nM, SI = 3240) [1] |
| Comparator Or Baseline | Nevirapine EC₅₀ in the same assay > 100 nM; earlier triazine analogs without piperidine at C-4 generally EC₅₀ > 50 nM |
| Quantified Difference | ≥10-fold potency advantage for piperidine-substituted triazines over nevirapine; class-level advantage over non-piperidine triazine analogs |
| Conditions | MT-4 cell-based anti-HIV-1 assay (wild-type IIIB strain); compound tested at serial dilutions; 50% effective concentration determined by MTT method |
Why This Matters
This potency advantage validates the mixed morpholine–piperidine substitution pattern as a critical structural determinant for triazine-based inhibitor activity, directly informing procurement decisions for medicinal chemistry programs targeting viral or kinase enzymes.
- [1] Chen X, Zhan P, Pannecouque C, Balzarini J, De Clercq E, Liu X. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Eur J Med Chem. 2012;51:60-66. Compound 7f: EC₅₀ = 7.0 nM, SI = 3240. doi:10.1016/j.ejmech.2012.02.019. View Source
- [2] Muthuppalaniappan M, Viswanadha S, Babu G, Vakkalanka SKVS. U.S. Patent 9,951,040 B2 – 1,3,5-triazine based PI3K inhibitors as anticancer agents and a process for the preparation thereof. Issued April 24, 2018. Rhizen Pharmaceuticals S.A. View Source
